2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide is a complex organic compound that features a combination of indole, imidazole, and naphthalene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide typically involves multiple steps, including the formation of the indole and imidazole rings, followed by their sulfonylation and subsequent coupling with the naphthalene derivative. Common synthetic routes include:
Formation of Indole and Imidazole Rings: The indole ring can be synthesized via Fischer indole synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis.
Sulfonylation: The indole ring is sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reaction:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and imidazole rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, which are widely used in pharmaceuticals and agrochemicals.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, which are used in the synthesis of dyes, plastics, and other materials.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)imidazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C23H24N4O3S/c28-22(25-20-10-5-8-17-6-1-3-9-19(17)20)14-26-15-23(24-16-26)31(29,30)27-13-12-18-7-2-4-11-21(18)27/h1-4,6-7,9,11,15-16,20H,5,8,10,12-14H2,(H,25,28) |
InChI Key |
CZPKURWWDQTULE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C=C(N=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.